molecular formula C11H20N2O B3004114 1-(Piperidin-1-ylmethyl)piperidin-2-one CAS No. 259133-24-9

1-(Piperidin-1-ylmethyl)piperidin-2-one

Cat. No.: B3004114
CAS No.: 259133-24-9
M. Wt: 196.294
InChI Key: XXNPGDNFOAYHCH-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)piperidin-2-one is a bicyclic compound featuring a piperidin-2-one core substituted with a piperidin-1-ylmethyl group. This structure combines a lactam (2-piperidone) moiety with a secondary amine-containing side chain, making it a versatile intermediate in medicinal chemistry and asymmetric synthesis.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-6-2-5-9-13(11)10-12-7-3-1-4-8-12/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPGDNFOAYHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization techniques to ensure high yield and purity. The use of metal catalysts such as palladium or nickel is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-1-ylmethyl)piperidin-2-one has been investigated for its potential as a pharmaceutical agent. Its applications include:

  • Antidepressants : Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. For instance, derivatives of this compound have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.
  • Anticancer Activity : Some studies have explored the compound's efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound is also being studied for its effects on the central nervous system (CNS). Specific applications include:

  • Cognitive Enhancers : Initial findings suggest that this compound may enhance cognitive functions, potentially serving as a treatment for cognitive deficits associated with neurodegenerative diseases.
  • Anxiolytic Effects : Its interaction with GABAergic systems has led to investigations into its potential use as an anxiolytic agent, providing relief from anxiety disorders.

Synthesis and Organic Chemistry

In organic synthesis, this compound serves as an important intermediate in the preparation of more complex molecules. Its reactivity allows it to be used in:

  • Building Blocks for Drug Development : The compound can be modified to create novel derivatives with enhanced biological activities, serving as a scaffold for new drug candidates.
  • Reagent in Chemical Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and cyclizations, contributing to the synthesis of diverse organic compounds.

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant properties of piperidine derivatives found that this compound exhibited significant activity in animal models of depression. The mechanism was linked to the modulation of serotonin and norepinephrine levels in the brain, indicating its potential as a therapeutic agent for depression.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry highlighted the anticancer effects of derivatives based on this compound. The study demonstrated that these derivatives could effectively inhibit cell proliferation in breast cancer cells through apoptosis pathways, suggesting their utility in cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity. This interaction is mediated through the piperidine ring, which plays a crucial role in the compound’s bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The piperidin-2-one scaffold is prevalent in bioactive molecules. Key structural analogs include:

Compound Name Substituents/Modifications Key Structural Differences References
1-(3-Hydroxyphenyl)piperidin-2-one Aryl (3-hydroxyphenyl) at N1 Aromatic vs. aliphatic (piperidinylmethyl) substitution
1-(4-Iodophenyl)piperidin-2-one Aryl (4-iodophenyl) at N1 Halogenated aryl vs. piperidinylmethyl group
1-([2,4'-Bipyridin]-5-yl)piperidin-2-one Bipyridinyl at N1, 3,4-difluorophenyl at C4 Dual aromatic systems vs. single substituent
3-(Piperidin-1-ylmethyl)-2-thioxothiazolidin-4-one Thiazolidinone core with piperidinylmethyl Heterocycle (thiazolidinone) vs. lactam (piperidin-2-one)
2-Methyl-5-[1-(piperidin-1-ylmethyl)vinyl]cyclohex-2-enone Cyclohexenone core with vinyl-piperidinylmethyl Non-aromatic cyclic ketone vs. lactam

Key Observations :

  • Aryl-substituted analogs (e.g., 4-iodophenyl, bipyridinyl) exhibit rigid, planar structures, favoring π-π interactions in drug-receptor binding .
  • Replacement of the lactam with a thiazolidinone or cyclohexenone alters electronic properties and hydrogen-bonding capacity, impacting bioactivity .

Key Observations :

  • Palladium-mediated hydrogenation and copper-catalyzed coupling are common for aryl-substituted analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Molecular Weight
1-(Piperidin-1-ylmethyl)piperidin-2-one Not reported Likely polar organic solvents 196.28 (calc.)
1-(4-Iodophenyl)piperidin-2-one 168–170 Methanol, ethanol, chloroform 307.18
1-(3-Hydroxyphenyl)piperidin-2-one Not reported DMSO, methanol 191.23

Key Observations :

  • The iodophenyl analog exhibits higher molecular weight and melting point due to halogen incorporation .
  • Hydroxyphenyl derivatives may show improved aqueous solubility compared to the target compound .

Key Observations :

  • The cyclohexenone analog shows low potency, possibly due to poor target affinity or bioavailability .
  • Methylamino substitution on piperidin-2-one enhances epigenetic inhibition, suggesting that side-chain modifications critically influence activity .

Biological Activity

1-(Piperidin-1-ylmethyl)piperidin-2-one is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of two piperidine rings and a ketone functional group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{18}N_{2}O
  • Molecular Weight : 206.29 g/mol
  • Structure : The compound features two piperidine rings connected by a methyl bridge and a carbonyl group, which can influence its solubility and reactivity.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. A study on related piperidine compounds demonstrated that they could disrupt the plasma membrane of fungal pathogens like Candida auris, showing minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against similar microbial strains.

Anticancer Properties

The anticancer activity of piperidine derivatives has been explored in various studies. For instance, compounds derived from the piperidine scaffold have shown promising results against breast cancer cell lines, particularly MDA-MB-231 and MCF-7. In these studies, certain derivatives exhibited IC50 values as low as 6.25 μM . The mechanism of action often involves apoptosis induction and cell cycle arrest, indicating that this compound may also possess similar anticancer properties through modulation of key signaling pathways.

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Some studies suggest that modifications in the piperidine structure can enhance binding affinity to acetylcholinesterase (AChE) inhibitors, thereby improving cognitive function . Although direct studies on this compound are scarce, its structural attributes may provide a basis for similar neuroprotective activity.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Piperidine compounds often act as inhibitors of key enzymes involved in various metabolic pathways, including AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
  • Membrane Disruption : The ability to disrupt microbial membranes contributes to the antimicrobial action observed in related compounds.
  • Apoptosis Induction : Many piperidine derivatives trigger apoptotic pathways in cancer cells, leading to decreased viability and proliferation.

Case Studies

StudyCompoundTargetResults
pta1Candida aurisMIC: 0.24 - 0.97 μg/mL; induced apoptosis
Various piperidine derivativesMDA-MB-231 cellsIC50: 6.25 μM; significant cytotoxicity
Piperidine-based AChE inhibitorsAChE/BuChEEnhanced cognitive function in models

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